molecular formula C19H20N2OS B2813404 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 289490-98-8

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No. B2813404
CAS RN: 289490-98-8
M. Wt: 324.44
InChI Key: KCEKGDBUSZRGAE-UHFFFAOYSA-N
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Description

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is a chemical compound with the linear formula C19H20N2OS . It has a molecular weight of 324.448 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is defined by its linear formula C19H20N2OS . The structure is composed of a benzothiazole ring attached to a phenyl group via an amide linkage .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds, which include N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antioxidant Properties

Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, which are similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have been synthesized and screened for their in vitro antioxidant properties .

Cytotoxic Activity

The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles, a class of compounds similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, is important for their cytotoxic activity .

Agrochemical Applications

Thiazoles, a class of compounds that includes N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide, have broad applications in different fields, including agrochemicals .

Industrial Applications

Thiazoles are also used in industrial applications, such as rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Pharmaceutical Applications

Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

The future directions for the study of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in benzothiazole derivatives in medicinal chemistry , these compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-4-5-18(22)20-15-9-7-14(8-10-15)19-21-16-11-6-13(2)12-17(16)23-19/h6-12H,3-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEKGDBUSZRGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

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